molecular formula C23H24F3NO4 B7745272 8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745272
M. Wt: 435.4 g/mol
InChI Key: MDWVXZPARGVMMJ-UHFFFAOYSA-N
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Description

8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C23H24F3NO4 It is characterized by its complex structure, which includes a chromenone core, a trifluoromethyl group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Chromenone Core: This can be achieved through a series of condensation reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Diethylamino Group: This can be done through nucleophilic substitution reactions using diethylamine.

    Addition of the Ethylphenoxy Group: This step may involve etherification reactions using 4-ethylphenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the chromenone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar chromenone cores but different functional groups.

    Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical properties.

    Phenoxy Compounds: Molecules with phenoxy groups, which can influence biological activity.

Uniqueness

8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3NO4/c1-4-14-7-9-15(10-8-14)30-21-19(29)16-11-12-18(28)17(13-27(5-2)6-3)20(16)31-22(21)23(24,25)26/h7-12,28H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWVXZPARGVMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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